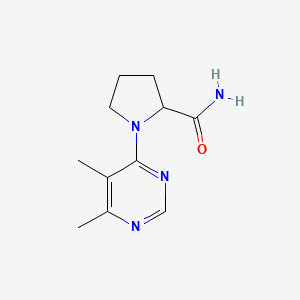

1-(5,6-二甲基嘧啶-4-基)吡咯烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold, allowing efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes .Physical And Chemical Properties Analysis

Pyrrolidine is a liquid at room temperature . It’s a highly flammable liquid and vapor .科学研究应用

抗菌活性

1-(5,6-二甲基嘧啶-4-基)吡咯烷-2-甲酰胺及其衍生物已被探索其抗菌性能。一项研究合成了各种嘧啶衍生物并评估了其体外抗菌活性。这项研究突出了这些化合物在新型抗菌剂开发中的潜力 (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

分子识别和氢键研究

涉及氢键的嘧啶衍生物的分子识别过程,包括 1-(5,6-二甲基嘧啶-4-基)吡咯烷-2-甲酰胺,在生物和医学应用中具有重要意义。研究分析了这些化合物的结晶、互变异构形式和氢键,有助于我们了解它们在生物系统中的相互作用机制 (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

抗癌和抗炎特性

已经对新型嘧啶衍生物的合成进行了研究,包括分析它们的抗癌和抗炎特性。这些研究对于识别治疗各种疾病的新型治疗剂至关重要 (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

抗病毒应用

嘧啶衍生物的抗病毒活性,特别是对乙型肝炎病毒 (HBV) 的抗病毒活性,一直是研究的主题。这些研究有助于开发新的抗病毒药物和疗法 (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

结构和构象分析

了解嘧啶衍生物的结构和构象对于它们在药物设计中的应用至关重要。研究已经检查了这些化合物的晶体结构和构象方面,为它们作为药物剂的潜力提供了有价值的见解 (Rajeswaran & Srikrishnan, 2008).

合成和表征

对新型嘧啶衍生物,包括 1-(5,6-二甲基嘧啶-4-基)吡咯烷-2-甲酰胺的合成和表征的研究正在进行中。这些研究对于开发具有潜在治疗应用的新化合物至关重要 (Schmidt, 2002).

作用机制

Target of Action

Similar compounds have been found to inhibitCDK2 , a protein kinase that plays a crucial role in cell cycle regulation. Another related compound was designed as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3) , which is involved in neurodegenerative diseases.

Mode of Action

Compounds with similar structures have been shown to inhibit their targets by binding to them and preventing their normal function . This interaction can lead to changes in cellular processes, such as cell cycle progression and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . Inhibition of JNK3 can impact various signaling pathways involved in neuronal apoptosis .

Pharmacokinetics

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties can potentially influence the compound’s bioavailability.

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines and have been associated with alterations in cell cycle progression and induction of apoptosis .

安全和危害

未来方向

生化分析

Biochemical Properties

The biochemical properties of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide are not fully understood. It is known that pyrrolidine derivatives, including this compound, can interact with various enzymes, proteins, and other biomolecules . For instance, pyrrolidine-2,5-dione, a related compound, has been shown to have inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Cellular Effects

The cellular effects of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide are currently unknown. Related pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

The molecular mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide is not well-studied. Indole carboxamide derivatives, which share structural similarities with this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Dosage Effects in Animal Models

The effects of different dosages of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide in animal models are not well-studied. It is known that some pyrrolidine alkaloids can exert toxic effects on animal organs .

属性

IUPAC Name |

1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBWLJDFKNAOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCCC2C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester](/img/structure/B2446657.png)

![(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B2446662.png)

![3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2446665.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2446668.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2446671.png)

![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2446677.png)